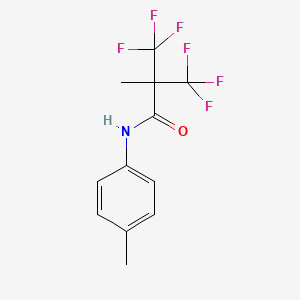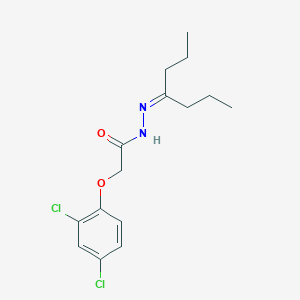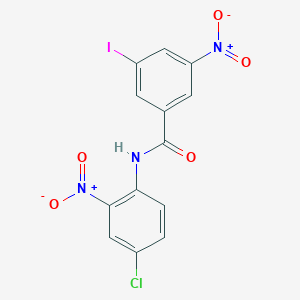
3,3,3-trifluoro-2-methyl-N-(4-methylphenyl)-2-(trifluoromethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,3-trifluoro-2-methyl-N-(4-methylphenyl)-2-(trifluoromethyl)propanamide is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a substituted amide structure. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-trifluoro-2-methyl-N-(4-methylphenyl)-2-(trifluoromethyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylphenylamine and 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoic acid.
Amidation Reaction: The key step involves the formation of the amide bond through an amidation reaction. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
化学反応の分析
Types of Reactions
3,3,3-trifluoro-2-methyl-N-(4-methylphenyl)-2-(trifluoromethyl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the amide bond would yield 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoic acid and 4-methylphenylamine.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with unique properties.
作用機序
The mechanism of action of 3,3,3-trifluoro-2-methyl-N-(4-methylphenyl)-2-(trifluoromethyl)propanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
類似化合物との比較
Similar Compounds
3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoic acid: A precursor in the synthesis of the target compound.
4-methylphenylamine: Another precursor used in the synthesis.
N-(4-methylphenyl)-2-(trifluoromethyl)propanamide: A structurally related compound with similar properties.
Uniqueness
3,3,3-trifluoro-2-methyl-N-(4-methylphenyl)-2-(trifluoromethyl)propanamide is unique due to the presence of multiple trifluoromethyl groups, which impart distinct chemical and physical properties. These groups can enhance the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.
特性
分子式 |
C12H11F6NO |
|---|---|
分子量 |
299.21 g/mol |
IUPAC名 |
3,3,3-trifluoro-2-methyl-N-(4-methylphenyl)-2-(trifluoromethyl)propanamide |
InChI |
InChI=1S/C12H11F6NO/c1-7-3-5-8(6-4-7)19-9(20)10(2,11(13,14)15)12(16,17)18/h3-6H,1-2H3,(H,19,20) |
InChIキー |
BLPIBZBHNFNENG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)C(C)(C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,8,14,20-Tetrabutylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-4,6,10,12,16,18,22,24-octol](/img/structure/B12469824.png)
![4-Chloro-N-[4-(4-methylphenoxy)phenyl]benzamide](/img/structure/B12469826.png)
![8-Bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12469831.png)
![6,6'-[Benzene-1,4-diylbis(oxybenzene-4,1-diyl)]bis(1,3,5-triazine-2,4-diamine)](/img/structure/B12469838.png)

![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)alaninamide](/img/structure/B12469860.png)
![2-chloro-N-[2-(hydrazinecarbonyl)phenyl]benzamide](/img/structure/B12469872.png)
![3-acetylphenyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12469877.png)
![bis[3-(2-aminoethyl)-1H-indol-5-yl] benzene-1,3-dicarboxylate](/img/structure/B12469878.png)

![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate](/img/structure/B12469888.png)
![5-[6-(3-Methoxy-3-oxetanyl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-2-yl]-2-pyrimidinamine](/img/structure/B12469891.png)
![4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]benzonitrile](/img/structure/B12469898.png)
![N-[4-(4-bromophenoxy)phenyl]-2,5-dichlorobenzenesulfonamide](/img/structure/B12469901.png)
